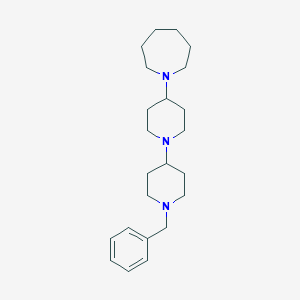![molecular formula C20H31N3O3 B247109 1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247109.png)
1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]-4-ethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]-4-ethylpiperazine, commonly known as Dimebon, is a chemical compound that has been extensively studied for its potential use in treating neurodegenerative diseases. Originally developed as an antihistamine, Dimebon has since been found to have a range of biochemical and physiological effects that make it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of Dimebon is not fully understood, but it is thought to involve the modulation of multiple cellular pathways. Dimebon has been shown to interact with a range of proteins and enzymes, including mitochondrial and synaptic proteins, and to have antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
Dimebon has been shown to have a range of biochemical and physiological effects, including the modulation of mitochondrial function, the inhibition of glutamate toxicity, and the reduction of oxidative stress. Dimebon has also been shown to improve cognitive function and reduce the accumulation of toxic proteins in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Dimebon in lab experiments is its well-characterized pharmacology and safety profile. Dimebon has been extensively studied in animal models and has been found to be well-tolerated at therapeutic doses. However, one limitation is that the exact mechanism of action of Dimebon is not fully understood, which makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on Dimebon. One area of interest is the potential use of Dimebon in combination with other drugs to treat neurodegenerative diseases. Another area of interest is the development of new compounds that are based on the structure of Dimebon, but with improved pharmacological properties. Finally, further research is needed to fully understand the mechanism of action of Dimebon and to identify specific pathways that could be targeted for therapeutic benefit.
Méthodes De Synthèse
Dimebon can be synthesized using a variety of methods, including the reaction of 3,5-dimethoxybenzoyl chloride with piperidine and subsequent reaction with ethylpiperazine. Other methods involve the use of different reagents and solvents, but all result in the formation of Dimebon.
Applications De Recherche Scientifique
Dimebon has been studied extensively for its potential use in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease. In animal models, Dimebon has been shown to improve cognitive function and reduce the accumulation of toxic proteins in the brain.
Propriétés
Formule moléculaire |
C20H31N3O3 |
|---|---|
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
(3,5-dimethoxyphenyl)-[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C20H31N3O3/c1-4-21-9-11-22(12-10-21)17-5-7-23(8-6-17)20(24)16-13-18(25-2)15-19(14-16)26-3/h13-15,17H,4-12H2,1-3H3 |
Clé InChI |
KAZCOMXCFPQRBU-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
SMILES canonique |
CCN1CCN(CC1)C2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247026.png)
![3-[benzyl(ethyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B247031.png)
![3-[benzyl(ethyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B247034.png)
![Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate](/img/structure/B247035.png)
![3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B247036.png)



![1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane](/img/structure/B247044.png)
![1-(2-Fluorophenyl)-4-[1-(pentan-3-yl)piperidin-4-yl]piperazine](/img/structure/B247045.png)
![1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247046.png)
![3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole](/img/structure/B247048.png)
![1-(2-Fluorophenyl)-4-[1-(4-methylbenzyl)-4-piperidinyl]piperazine](/img/structure/B247049.png)
![1-(2-Fluorophenyl)-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247050.png)